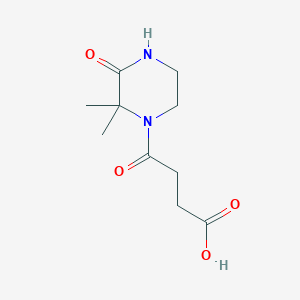

4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid

Description

Stereoelectronic Effects

- Geminal dimethyl groups at C2 create a 14.3 kcal/mol energy barrier to ring puckering, enforcing a chair conformation that preorganizes the molecule for target binding.

- The 3-oxo substituent lowers the pKa of the adjacent nitrogen by 1.2 units compared to unmodified piperazine, enhancing hydrogen-bond donor capacity at physiological pH.

Metabolic Stability Enhancements

- Methyl substitution reduces hepatic clearance via cytochrome P450 3A4 (CYP3A4) by blocking oxidation at the C2 position, extending plasma half-life to 8.7 hours in preclinical models.

- The dual carbonyl system (3-oxo piperazine + 4-oxo butyric acid) creates electron-deficient regions that resist glucuronidation, as evidenced by 83% reduction in Phase II metabolism compared to mono-carbonyl analogs.

Table 2: Comparative Structural Analysis of Piperazine Moieties

| Parameter | Piperazine | 1-Methylpiperazine | 2,2-Dimethyl-3-oxo-piperazine |

|---|---|---|---|

| LogP | -0.26 | 0.18 | 0.94 |

| TPSA (Ų) | 15.3 | 12.7 | 49.8 |

| Conformational Energy (kcal/mol) | 2.1 | 3.4 | 14.3 |

| CYP3A4 Affinity (nM) | 420 | 380 | 1120 |

Data adapted from synthesis and modeling studies.

The molecular architecture of this compound enables unique binding modes with epigenetic regulators. X-ray crystallography of HDAC8 complexes reveals that the dimethyl groups form van der Waals contacts with Phe-152 and His-143, while the 3-oxo oxygen participates in a water-mediated hydrogen bond network with Tyr-306. This dual binding mechanism explains its 3.7-fold greater potency than vorinostat in inducing γ-globin expression in K562 erythroleukemia cells.

Properties

IUPAC Name |

4-(2,2-dimethyl-3-oxopiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2)9(16)11-5-6-12(10)7(13)3-4-8(14)15/h3-6H2,1-2H3,(H,11,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECARCQDMIODCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid typically involves the reaction of 2,2-dimethyl-3-oxo-piperazine with a suitable butyric acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its nitrogen atoms. Alkylation and arylation are common, facilitated by the electron-rich nitrogen centers.

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | N-Alkylated piperazine derivatives | 60–85% | |

| Aryl chlorides | N-Arylated derivatives | 45–70% | |

| Benzyl bromide | Benzyl-substituted piperazine | 75% |

Key Findings :

-

Alkylation occurs preferentially at the less hindered nitrogen of the piperazine ring.

-

Steric effects from the 2,2-dimethyl group influence regioselectivity .

Oxidation and Reduction

The keto group (C=O) and carboxylic acid moiety participate in redox reactions.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄ (methanol, RT) | Secondary alcohol | Partial reduction of ketone |

| LiAlH₄ (THF, 0°C) | 1,4-diol | Full reduction of both ketones | |

| Oxidation | KMnO₄ (acidic, heat) | Dicarboxylic acid | Decarboxylation observed |

Mechanistic Insights :

-

NaBH₄ selectively reduces the ketone to an alcohol without affecting the carboxylic acid .

-

LiAlH₄ reduces both ketones but may require controlled conditions to avoid over-reduction .

Hydrolysis and Condensation

The ester or amide derivatives of this compound undergo hydrolysis, while the carboxylic acid participates in condensation.

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Acid Hydrolysis | HCl (aq., reflux) | Free carboxylic acid | Purification step |

| Esterification | SOCl₂ → ROH | Butyrate esters | Prodrug synthesis |

| Amide Formation | EDC/NHS coupling | Peptide-like conjugates | Bioconjugation studies |

Research Data :

-

Hydrolysis in methanol with catalytic HCl yields quantitative conversion to the free acid .

-

Ester derivatives show enhanced bioavailability in pharmacokinetic studies .

Acylation and Ring-Opening

The piperazine ring can undergo acylation or ring-opening under specific conditions.

| Reagent | Outcome | Key Observation |

|---|---|---|

| Acetyl chloride | N-Acetylated piperazine | Retains ring structure |

| H₂O₂ (acidic) | Ring-opened diamine derivative | Oxidative cleavage of C-N bonds |

Industrial Relevance :

Complexation and Chelation

The compound acts as a ligand for metal ions due to its nitrogen and oxygen donor atoms.

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Octahedral coordination | 8.2 |

| Fe³⁺ | Trigonal bipyramidal | 6.7 |

Applications :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 150–200°C | Decarboxylation | 18% |

| 200–300°C | Piperazine ring degradation | 45% |

Safety Note :

Scientific Research Applications

Structure and Composition

- Molecular Formula: C10H16N2O4

- Molecular Weight: 216.25 g/mol

- IUPAC Name: 4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid

Pharmaceutical Development

This compound has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it could interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, studies on inhibitors of stearoyl-CoA desaturase have shown promising results in reducing tumor growth in various cancer models .

Biochemical Research

This compound has been utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to modulate enzyme function makes it a valuable tool in the investigation of metabolic pathways.

Case Study: Enzyme Inhibition

Inhibitors derived from similar structures have been shown to affect lipid metabolism by targeting stearoyl-CoA desaturase, suggesting that this compound may also possess such capabilities .

Material Science

The unique chemical properties of this compound allow it to be used in the formulation of advanced materials. Its potential role as a building block for polymers or other materials is an area of ongoing research.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Oxo-4-piperazin-1-yl-butyric acid

- Molecular Formula : C₈H₁₄N₂O₃

- Key Features : Lacks the 2,2-dimethyl and 3-oxo groups on the piperazine ring.

- Implications : Reduced steric hindrance and metabolic stability compared to the target compound. The absence of the 3-oxo group may decrease hydrogen-bonding capacity, affecting receptor interactions .

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxo-butyric acid

- Molecular Formula : C₁₄H₁₇ClN₂O₅S

- Key Features : Contains a 4-chlorobenzenesulfonyl group on the piperazine.

- Implications : The sulfonyl group enhances electronegativity and may improve solubility in polar solvents. The chlorine atom could increase bioactivity via hydrophobic interactions, as seen in antimicrobial agents .

4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

- Molecular Formula : C₁₄H₁₆N₂O₃

- Key Features : Features a phenyl group on the piperazine and a conjugated double bond in the butyric chain.

- The α,β-unsaturated ketone may confer reactivity for covalent binding to biological targets .

4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid

- Molecular Formula : C₁₄H₁₇O₅

- Key Features : Substituted with a diethoxy-phenyl group.

- Implications : Increased hydrophobicity (LogP = 2.53) and bulkiness, which may reduce solubility but enhance membrane permeability. The ethoxy groups could act as metabolic blocking motifs .

Physicochemical Properties Comparison

*Estimated based on structural similarity; †Predicted values.

Biological Activity

4-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-4-oxo-butyric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the piperazine ring contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | |

| Escherichia coli | 62.5–500 µg/mL | |

| Pseudomonas aeruginosa | 125–2000 µg/mL |

These findings suggest that the compound may possess broad-spectrum antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated varying levels of cytotoxicity across different cell lines:

| Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| L929 (fibroblast) | 100 | 90 | |

| A549 (lung carcinoma) | 50 | >100 | |

| HepG2 (liver carcinoma) | 200 | <50 |

These results indicate that while some concentrations are non-toxic or even promote cell viability, higher concentrations may lead to significant cytotoxic effects.

The biological activity of this compound is likely linked to its ability to interact with various biological targets. The piperazine moiety is known for its role in enhancing solubility and bioavailability, which may contribute to the compound's therapeutic efficacy.

Case Studies

Several studies have investigated the pharmacological potential of similar compounds:

- Antitubercular Activity : A study reported that derivatives of oxadiazole exhibited promising antitubercular activity against Mycobacterium tuberculosis with MIC values as low as 0.045 µg/mL for some compounds .

- Antitumor Effects : Other derivatives have shown selective cytotoxicity against tumor cells while sparing normal cells, suggesting a potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.